molecular formula C12H17ClN2O3S B4446064 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide

2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide

Cat. No. B4446064
M. Wt: 304.79 g/mol
InChI Key: LPBQVUIKBCQUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide, also known as CMDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the sulfonylurea class of drugs and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide involves the inhibition of the ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion, which can be beneficial in the treatment of diabetes. 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has also been found to inhibit the proliferation of cancer cells and to have cardioprotective effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to increase insulin secretion, inhibit cancer cell proliferation, and have cardioprotective effects. 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has also been found to modulate the activity of various enzymes and ion channels, making it a valuable tool for studying various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide in lab experiments is its well-established synthesis method. The compound is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide and its effects on various biological processes.

Scientific Research Applications

2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been used in research on diabetes, cancer, and cardiovascular diseases, among others.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-4-11(12(16)14-2)15(19(3,17)18)10-7-5-9(13)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBQVUIKBCQUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.